Decyl acrylate
Overview
Description
Decyl acrylate is an organic compound with the chemical formula C₁₃H₂₄O₂. It is an ester formed from acrylic acid and decanol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl acrylate can be synthesized through the esterification of acrylic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is often produced via transesterification of methyl acrylate with decanol. This method involves the use of a transesterification catalyst, such as sodium methoxide, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Decyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form homopolymers and copolymers.
Addition Reactions: It can undergo addition reactions with a variety of organic and inorganic compounds due to the presence of the reactive vinyl group.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form acrylic acid and decanol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used to add across the double bond.
Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are employed.
Major Products:
Polymerization: Poly(this compound) or copolymers with other acrylates or methacrylates.
Addition Reactions: Halogenated derivatives or other addition products depending on the reagent used.
Hydrolysis: Acrylic acid and decanol.
Scientific Research Applications
Decyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which decyl acrylate exerts its effects is through polymerization. The vinyl group in this compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit properties such as flexibility, hydrophobicity, and chemical resistance, which are attributed to the long hydrophobic decyl chain and the reactive acrylate group .
Comparison with Similar Compounds
- Octyl acrylate
- Dodecyl acrylate
- Butyl acrylate
- Ethyl acrylate
Comparison: this compound is unique due to its longer alkyl chain compared to octyl acrylate and butyl acrylate, which imparts greater hydrophobicity and flexibility to the resulting polymers. Compared to dothis compound, this compound offers a balance between hydrophobicity and processability, making it suitable for a wider range of applications .
This compound stands out for its versatility and the desirable properties it imparts to polymers, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
decyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h4H,2-3,5-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLDHHJLVGRRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Record name | N-DECYL ACRYLATE | |
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Record name | n-DECYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29500-86-5 | |
Record name | Poly(decyl acrylate) | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID9044873 | |
Record name | Decyl prop-2-enoate | |
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Molecular Weight |
212.33 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-decyl acrylate is a liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, Liquid; [ICSC], LIQUID. | |
Record name | N-DECYL ACRYLATE | |
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Boiling Point |
473 °F at 760 mmHg (est.) (USCG, 1999), 158 °C @ 50 MM HG | |
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Record name | DECYL ACRYLATE | |
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Flash Point |
260 °F (USCG, 1999), 227 °C, 227 °C (OPEN CUP), 227 °C o.c. | |
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Record name | DECYL ACRYLATE | |
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Record name | n-DECYL ACRYLATE | |
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Solubility |
VERY SLIGHTLY SOL IN WATER, Solubility in water: poor | |
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Density |
0.8781 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8781 at 20 °C/4 °C, Relative density (water = 1): 0.88 | |
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CAS No. |
2156-96-9 | |
Record name | N-DECYL ACRYLATE | |
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Record name | DECYL ACRYLATE | |
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Melting Point |
less than 32 °F (USCG, 1999), not available | |
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Retrosynthesis Analysis
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